Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- is a chemical compound with the molecular formula C11H14O2. It is also known as (S)-2-[(3,5-dimethylphenoxy)methyl]oxirane. This compound is a chiral epoxide, which means it has a three-membered ring containing an oxygen atom and exhibits optical activity due to its chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®-: The enantiomer of the (S)-isomer, with similar chemical properties but different optical activity.
Glycidyl 3,5-dimethylphenyl ether: Another epoxide with a similar structure but different substituents.
Uniqueness
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- is unique due to its specific chiral center, which imparts distinct optical activity and reactivity. This makes it valuable in applications where chirality is important, such as in the synthesis of chiral drugs and materials.
Properties
CAS No. |
61248-97-3 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1 |
InChI Key |
ALJXKSOYHMOQSF-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC[C@@H]2CO2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.